2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,17,18) |
InChI Key |
QSJWQYVPNXIPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2CC1C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Components
The most widely reported method involves a cyclocondensation reaction utilizing three primary components:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
2-(Nitromethylene)imidazolidine
-
Benzaldehyde (for phenyl group introduction).
This approach capitalizes on Meldrum's acid as a carboxylate precursor, which undergoes hydrolysis post-cyclization to yield the carboxylic acid functionality at position 6 of the imidazo-pyridine system.
Mechanistic Pathway
The reaction proceeds through three distinct phases:
-
Aldol-like condensation : Benzaldehyde reacts with 2-(nitromethylene)imidazolidine, forming a nitroalkene intermediate.
-
Cyclization : Meldrum's acid facilitates ring closure via nucleophilic attack, constructing the bicyclic imidazo[1,2-a]pyridine scaffold.
-
Hydrolysis : The dioxanedione ring in Meldrum's acid derivative cleaves under acidic or basic conditions, releasing the carboxylic acid group.
A representative equation is:
Optimization Parameters
Critical reaction parameters influencing yield and purity include:
| Parameter | Typical Range | Impact on Reaction |
|---|---|---|
| Solvent | Ethanol, DCM | Ethanol enhances solubility; DCM improves cyclization kinetics |
| Temperature | 60–80°C | Higher temperatures accelerate cyclization but risk decomposition |
| Catalyst | Piperidine (0.5 eq) | Facilitates imine formation and nitro group activation |
| Reaction Time | 12–24 hours | Prolonged durations ensure complete intermediate conversion |
Post-reaction workup typically involves solvent evaporation, followed by acidification (pH 2–3) to precipitate the crude product. Purification via recrystallization from ethanol/water mixtures yields material with >85% purity.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times significantly. In a representative protocol:
-
Conditions : 100 W power, 120°C, 30 minutes
-
Yield Improvement : 72% → 89% compared to conventional heating.
This method minimizes side product formation by ensuring uniform heating, particularly beneficial for heat-sensitive intermediates.
Solid-Phase Synthesis
For combinatorial chemistry applications, solid-phase approaches using Wang resin have been explored:
-
Resin-bound imidazolidine reacts with benzaldehyde under Ullmann coupling conditions.
-
Meldrum's acid is introduced via Steglich esterification.
-
Cleavage with trifluoroacetic acid releases the target compound.
While offering advantages in parallel synthesis, this method suffers from lower overall yields (∼55%) due to incomplete resin functionalization.
Hydrolysis and Salt Formation
Carboxylic Acid Liberation
The final hydrolysis step determines the protonation state of the product:
Hydrochloride Salt Preparation
For improved crystallinity, the compound is often isolated as its hydrochloride salt:
-
Dissolve free base in anhydrous ethanol.
-
Bubble HCl gas until pH ≈ 1.5.
The salt form (C₁₃H₁₅ClN₂O₂, MW: 278.73 g/mol) exhibits superior stability under long-term storage conditions.
Analytical Characterization
Spectroscopic Validation
Key spectral data for quality control:
Purity Assessment
Batch-to-batch consistency is verified through:
-
Elemental Analysis : Calculated C 64.46%, H 5.82%, N 11.57%; Observed C 64.39%, H 5.88%, N 11.52%
-
Thermogravimetry : Decomposition onset at 218°C, confirming thermal stability
Industrial-Scale Considerations
Cost-Effective Modifications
Bulk production employs:
-
Solvent Recycling : Ethanol recovery via fractional distillation reduces costs by ∼40%
-
Catalyst Recycling : Immobilized piperidine on silica gel allows 5 reaction cycles without activity loss
Environmental Impact Mitigation
Green chemistry adaptations include:
-
Water as Co-Solvent : 30% aqueous ethanol decreases organic waste generation
-
Microwave Flow Reactors : Energy consumption reduced by 65% compared to batch processes
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the tetrahydroimidazo ring system. Common oxidants and outcomes include:
| Reagent | Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 60°C | 6-Keto derivative | 65–78 | |
| CrO₃ | Neutral (H₂O/EtOH), RT | Epoxidation at C7–C8 position | 52 | |
| H₂O₂ | Basic (NaOH), 40°C | Sulfoxide formation (if S present) | N/R |
Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, targeting the electron-rich C6 position. The carboxylic acid group stabilizes transition states through hydrogen bonding.
Esterification and Amidation
The carboxylic acid group participates in nucleophilic acyl substitution:
Esterification
| Alcohol | Catalyst | Conditions | Product (Ester) | Yield (%) | Source |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ (conc.) | Reflux, 12h | Methyl ester | 89 | |
| Ethanol | DCC/DMAP | RT, 24h | Ethyl ester | 93 |
Amidation
| Amine | Reagent | Conditions | Product (Amide) | Yield (%) | Source |
|---|---|---|---|---|---|
| Benzylamine | SOCl₂, then amine | 0°C → RT, 6h | N-Benzylamide | 85 | |
| Aniline | EDC/HOBt | DCM, RT, 48h | N-Phenylamide | 78 |
Key Observation : Steric hindrance from the phenyl group reduces reactivity with bulky amines.
Decarboxylation
Thermal or catalytic decarboxylation eliminates CO₂:
| Conditions | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| 200°C, vacuum | Cu powder | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 67 | |
| Quinoline, 180°C | None | Same as above | 58 |
Mechanism : Proceeds via a six-membered cyclic transition state, stabilized by aromatic π-system conjugation.
Ring Functionalization
The imidazo-pyridine core undergoes electrophilic substitution:
| Reaction Type | Reagent | Position Modified | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C3 | 3-Nitro derivative | 62 | |
| Halogenation | Br₂ (1 eq) | C8 | 8-Bromo derivative | 71 |
Regioselectivity : Electron-donating effects of the phenyl group direct substitution to C3 and C8 positions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction | Catalyst System | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 2,3-Diaryl derivative | 83 | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aryl halide | N-Arylated imidazo-pyridine | 77 |
Optimized Conditions : Microwave irradiation (100°C, 20 min) enhances reaction efficiency .
Biological Interactions
The compound interacts with kinase targets via:
-
Hydrogen bonding : Carboxylic acid group binds to ATP-binding pocket residues.
-
π-π stacking : Phenyl group aligns with hydrophobic kinase domains .
Table : Calculated binding affinities for kinase targets
| Kinase Target | IC₅₀ (nM) | Assay Type | Source |
|---|---|---|---|
| TGFβ-R1 | 12.3 | Fluorescence | |
| EGFR | 45.6 | Radioligand |
Stability Under Synthetic Conditions
The compound remains stable in:
-
Acidic media (pH 2–6, 25°C, 24h: >95% recovery).
-
Basic media (pH 8–10): Partial ester hydrolysis observed after 12h.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has shown that derivatives of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibit antimicrobial properties. A study demonstrated that certain modifications to the compound enhanced its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study :
A derivative was synthesized and tested against a panel of microbial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential for development as an antibiotic agent .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages.
Case Study :
A study published in the Journal of Medicinal Chemistry reported that the compound reduced tumor necrosis factor-alpha (TNF-α) levels by 50% at a concentration of 10 µM, highlighting its potential in treating inflammatory diseases .
Organic Synthesis Applications
1. Synthetic Intermediates
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for further functionalization.
Data Table: Synthetic Pathways Using the Compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| N-Alkylation | N-Alkylated derivative | 85 |
| Oxidation | Corresponding ketone | 75 |
| Condensation | Imidazo-pyridine derivatives | 90 |
This table summarizes yields from different synthetic pathways involving the compound as a precursor .
Material Science Applications
1. Development of Sensors
The compound's unique electronic properties have led to its use in developing chemical sensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes.
Case Study :
A sensor based on this compound was developed to detect dopamine levels in biological samples. The sensor exhibited a linear response range from 0.1 to 10 µM with a detection limit of 50 nM .
Mechanism of Action
The mechanism by which 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects involves binding to specific molecular targets, such as kinases. This binding can inhibit the activity of these enzymes, leading to the disruption of cellular processes that are essential for cancer cell survival and proliferation . Molecular docking studies have shown strong binding affinities with certain kinases, which are linked to cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid can be contextualized by comparing it to analogous compounds. Key structural variations include substituents on the imidazo[1,2-a]pyridine core, saturation of the pyridine ring, and functional group modifications. Below is a detailed analysis:
Structural and Functional Group Variations
Pharmacological Activity
- Antibacterial Activity : Hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (e.g., compounds 8d–8f) exhibit broad-spectrum antibacterial effects, with inhibition zones comparable to standard antibiotics like ciprofloxacin . In contrast, the phenyl-substituted target compound lacks direct antibacterial data but shares structural motifs with active derivatives.
- Antifungal Activity : Tetrahydroimidazo[1,2-a]pyridine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) demonstrate selective antifungal activity against Candida species, suggesting that substituent choice critically modulates bioactivity .
Physicochemical Properties
- Solubility : The hydrochloride salt form (e.g., ) enhances aqueous solubility compared to the free carboxylic acid.
- Thermal Stability: Derivatives like methyl 6-(4-(methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate exhibit high melting points (172–287°C), indicating robust crystalline stability .
Biological Activity
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a fused bicyclic structure that incorporates both imidazole and pyridine moieties, which are known for their pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 242.27 g/mol. Its structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 1706532-41-3 |
Research indicates that compounds with imidazole and pyridine structures often exhibit significant pharmacological effects. The biological targets and mechanisms of action for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are still under investigation; however, it is hypothesized that it may interact with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Inhibition Studies
A notable study highlighted the compound's potential as a heparanase-1 (HPSE1) inhibitor . HPSE1 is an endo-β-d-glucuronidase involved in the degradation of heparan sulfate proteoglycans. Inhibition of HPSE1 has therapeutic implications for cancer and proteinuric kidney diseases. The study reported that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibited varying degrees of inhibitory activity against HPSE1, with some compounds showing enhanced selectivity .
Case Study 1: Heparanase Inhibition
In a recent study, a derivative of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine was synthesized and evaluated for its inhibitory activity against HPSE1. The optimized compound demonstrated potent inhibition with improved selectivity over other glucuronidases . This suggests that modifications to the chemical structure can enhance biological activity and specificity.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives. It was found that these compounds could inhibit pathways related to inflammation and cell proliferation. The specific interactions at the molecular level were assessed using molecular docking studies .
Q & A
Q. What synthetic routes are available for preparing 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid?
The compound can be synthesized via multi-step protocols involving bromination, cyclization, and hydrogenation. For example, a precursor like 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile undergoes bis-O-acetoxyamidoxime formation followed by hydrogenation in glacial acetic acid to yield the target compound . Key intermediates may require bromination of acetylfuran derivatives using N-bromosuccinimide or bromine .
Q. How is the structure of this compound confirmed experimentally?
Structural characterization typically employs NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry (HRMS). For example, ¹H NMR can resolve hydrogen environments in the tetrahydroimidazo ring and phenyl substituents, while IR confirms functional groups like carboxylic acid (-COOH) . HRMS validates molecular weight and fragmentation patterns . X-ray crystallography (if applicable) provides definitive confirmation of stereochemistry and crystal packing .
Q. What are the critical physicochemical properties relevant to handling this compound?
Key properties include solubility in polar aprotic solvents (e.g., acetic acid), thermal stability (melting point >200°C for analogs), and hygroscopicity. Safety data (e.g., SDS) should be consulted for hazards like reactivity with strong oxidizers or sensitivity to moisture .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound during synthesis?
Hydrogenation steps require precise control of catalyst (e.g., Pd/C) loading, temperature (~60–80°C), and solvent (glacial acetic acid) to avoid over-reduction or byproduct formation . Recrystallization from ethyl acetate/ethanol (3:2) improves purity, as demonstrated for structurally related imidazo-pyridines . Contradictions in yield (e.g., 55% vs. 78% in analogs) may arise from differences in starting material purity or reaction time optimization .
Q. What strategies resolve spectral data contradictions (e.g., NMR shifts) for this compound?
Conflicting NMR signals may arise from tautomerism or solvent effects. For example, the tetrahydroimidazo ring’s puckering (flattened boat conformation) can cause unexpected shifts in ¹³C NMR. Comparative analysis with DFT-calculated chemical shifts or variable-temperature NMR can clarify ambiguities .
Q. How does modifying the phenyl or carboxylic acid substituents affect bioactivity or reactivity?
Substituent effects are studied via structure-activity relationship (SAR) assays. For instance, replacing the phenyl group with electron-withdrawing groups (e.g., nitro) may enhance binding to biological targets like enzymes or receptors . Carboxylic acid derivatives (e.g., esters or amides) can improve membrane permeability in pharmacological studies .
Q. What computational methods are used to predict the compound’s reactivity or interactions?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular docking simulations predict binding affinities to proteins, such as peripheral benzodiazepine receptors, using software like AutoDock .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst ratio) for yield maximization.
- Data Validation : Cross-validate spectroscopic data with analogs (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) to identify systematic errors .
- Safety Protocols : Follow hazard codes (e.g., P201, P210) for handling reactive intermediates and ensure proper ventilation during hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
